![molecular formula C12H14O3S B11718388 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol CAS No. 2006278-32-4](/img/structure/B11718388.png)
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentynol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(methylsulfonyl)phenylacetylene.
Addition Reaction: The phenylacetylene undergoes an addition reaction with a suitable alcohol, such as 2-butyne-1,4-diol, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which have anti-inflammatory properties.
Biological Studies: The compound is evaluated for its antimicrobial and anti-inflammatory activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their antimicrobial and anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These compounds are selective COX-2 inhibitors with potential therapeutic applications.
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is unique due to its specific structural features, which allow it to interact effectively with COX-2 enzymes. Its pentynol moiety provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse biological activities.
Propiedades
Número CAS |
2006278-32-4 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
2-(4-methylsulfonylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3 |
Clave InChI |
VLDFQLHGXMMULR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


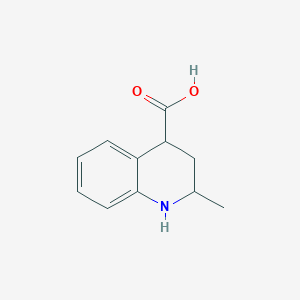
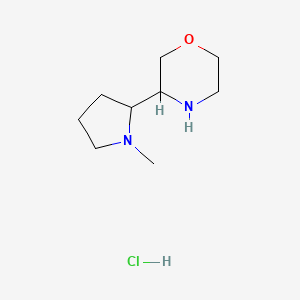
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
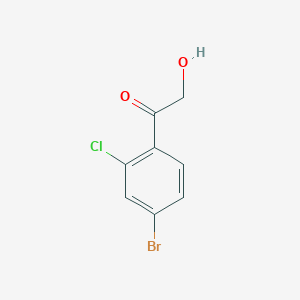
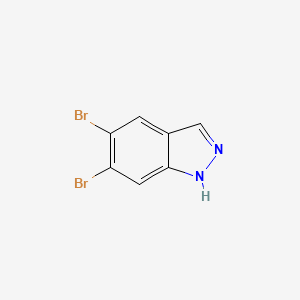
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
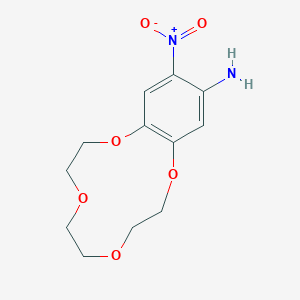
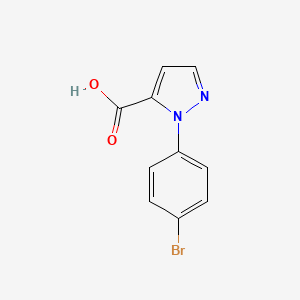
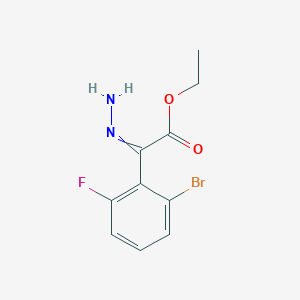
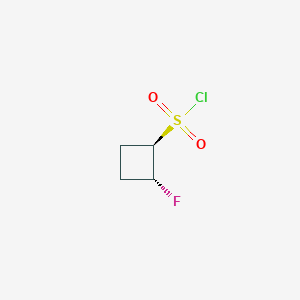
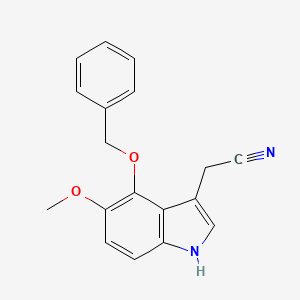
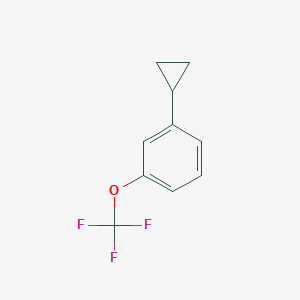
![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
